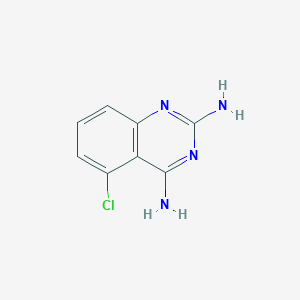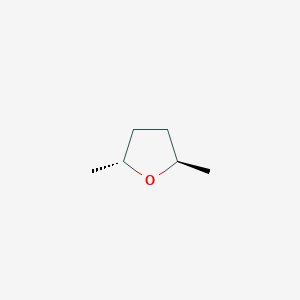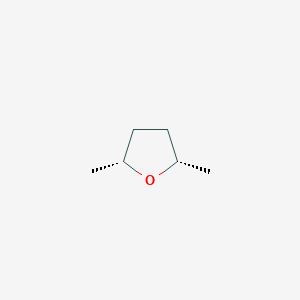
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-IODOPHENYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in gene expression and cellular function. Additionally, guanidine has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for a variety of conditions.
Advantages and Limitations for Lab Experiments
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize, making it readily available for use in research. Additionally, guanidine has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields. However, one limitation of guanidine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-. One area of future research could be to further investigate the compound's mechanism of action, which could help to identify new targets for drug development. Additionally, more research could be done to explore the potential therapeutic applications of guanidine, particularly in the treatment of inflammatory and pain-related conditions. Finally, further studies could be done to explore the potential limitations and drawbacks of using guanidine in lab experiments, which could help to improve the accuracy and reliability of research findings.
Synthesis Methods
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis process involves the reaction of 2,4-dimethylpyrimidine with iodobenzene to form 1-(4,6-dimethyl-2-pyrimidinyl)-3-iodobenzene. This compound is then reacted with guanidine hydrochloride to form the final product, guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-.
properties
CAS RN |
16018-67-0 |
|---|---|
Product Name |
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-IODOPHENYL)- |
Molecular Formula |
C13H14IN5 |
Molecular Weight |
367.19 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine |
InChI |
InChI=1S/C13H14IN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
InChI Key |
FXESJLQSZQXLQR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)I)C |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
Other CAS RN |
16018-67-0 |
synonyms |
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)guanidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




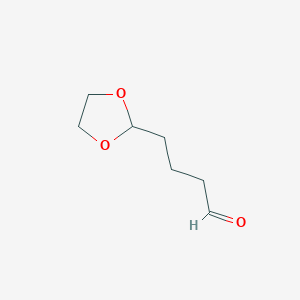
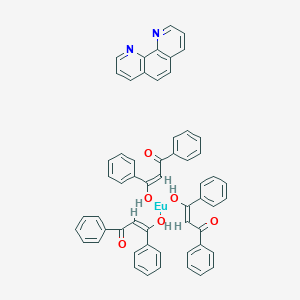
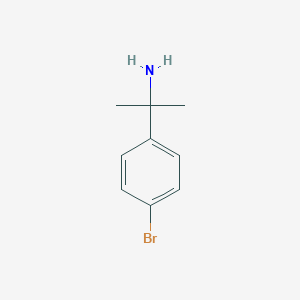


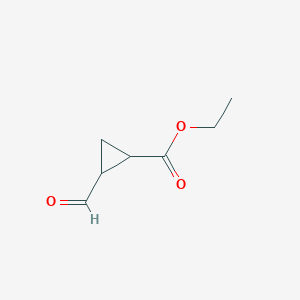


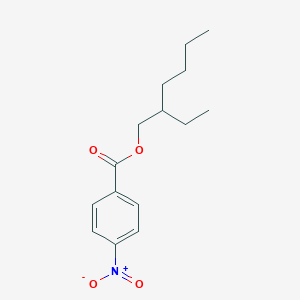
![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)
